ethyl 1-{6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-yl}piperidine-4-carboxylate ethyl 1-{6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-yl}piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1040653-12-0
VCID: VC11933354
InChI: InChI=1S/C19H22ClN3O4S/c1-2-27-19(24)15-9-11-23(12-10-15)17-7-8-18(22-21-17)28(25,26)13-14-3-5-16(20)6-4-14/h3-8,15H,2,9-13H2,1H3
SMILES: CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl
Molecular Formula: C19H22ClN3O4S
Molecular Weight: 423.9 g/mol

ethyl 1-{6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-yl}piperidine-4-carboxylate

CAS No.: 1040653-12-0

Cat. No.: VC11933354

Molecular Formula: C19H22ClN3O4S

Molecular Weight: 423.9 g/mol

* For research use only. Not for human or veterinary use.

ethyl 1-{6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-yl}piperidine-4-carboxylate - 1040653-12-0

Specification

CAS No. 1040653-12-0
Molecular Formula C19H22ClN3O4S
Molecular Weight 423.9 g/mol
IUPAC Name ethyl 1-[6-[(4-chlorophenyl)methylsulfonyl]pyridazin-3-yl]piperidine-4-carboxylate
Standard InChI InChI=1S/C19H22ClN3O4S/c1-2-27-19(24)15-9-11-23(12-10-15)17-7-8-18(22-21-17)28(25,26)13-14-3-5-16(20)6-4-14/h3-8,15H,2,9-13H2,1H3
Standard InChI Key DWDOADUZMQBXNT-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl
Canonical SMILES CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Introduction

Ethyl 1-{6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-yl}piperidine-4-carboxylate is a complex organic compound featuring a unique combination of functional groups, making it of significant interest in medicinal chemistry. This compound is characterized by the presence of a piperidine ring, a pyridazine moiety, and a chlorophenyl substituent, which contribute to its potential biological activities.

Solubility and Stability

  • Solubility: Compatible with organic solvents such as methanol and toluene.

  • Stability: Exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of functional groups like esters and amines.

Synthesis

The synthesis of ethyl 1-{6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-yl}piperidine-4-carboxylate involves a multi-step process. One notable method includes the reaction of 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine with ethyl 2-(bis(methylthio)methylene)-3-oxobutanoate in toluene, catalyzed by trifluoroacetic acid under reflux conditions. The reaction typically yields the desired compound in approximately 75% yield after purification through column chromatography. The reaction is performed under an inert atmosphere (nitrogen) to prevent moisture interference.

Potential Biological Activities

Ethyl 1-{6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-yl}piperidine-4-carboxylate is classified as a sulfonamide derivative, known for their diverse pharmacological properties. Studies suggest that compounds with similar structures exhibit antibacterial activity by inhibiting bacterial growth through interference with metabolic pathways. The presence of the chlorophenyl group may enhance this activity by improving lipophilicity, facilitating membrane penetration.

Chemical Reactions and Reactivity

The compound participates in various chemical reactions typical for sulfonamide derivatives, including nucleophilic substitutions and electrophilic aromatic substitutions. The electron-withdrawing nature of the chlorophenyl group enhances electrophilicity at certain positions on the aromatic system, which is valuable for further derivatization in medicinal chemistry applications.

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